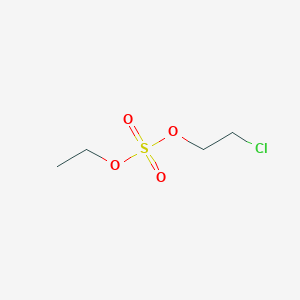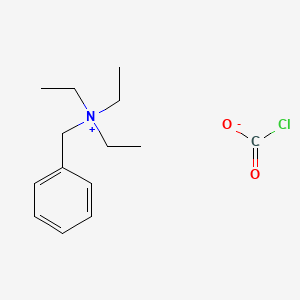![molecular formula C94H156N6 B14341214 N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} CAS No. 104499-81-2](/img/structure/B14341214.png)
N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,4-phenylene group flanked by two N1-[4-(dioctylamino)phenyl] groups, each further substituted with N4,N~4~-dioctylbenzene-1,4-diamine moieties. The presence of multiple aromatic rings and long alkyl chains contributes to its distinctive chemical behavior and potential utility in advanced materials and chemical research.
Métodos De Preparación
The synthesis of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the central 1,4-phenylene core: This can be achieved through the coupling of suitable aromatic precursors under controlled conditions.
Attachment of N1-[4-(dioctylamino)phenyl] groups:
Substitution with N4,N~4~-dioctylbenzene-1,4-diamine: The final step involves the attachment of dioctylbenzene-1,4-diamine groups to complete the synthesis.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration).
Aplicaciones Científicas De Investigación
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced organic materials, including polymers and dendrimers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug delivery systems and bioimaging agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and alkyl chains enable it to bind to hydrophobic pockets in proteins and other macromolecules, potentially altering their function. Additionally, its electron-rich structure allows it to participate in redox reactions, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} can be compared with similar compounds, such as:
N~1~,N~1’~-(1,4-Phenylene)bis(N~1~-(4-aminophenyl)benzene-1,4-diamine): This compound features amino groups instead of dioctylamino groups, leading to different chemical reactivity and applications.
N,N’-(1,3-Phenylene)dimaleimide: This compound has a different substitution pattern on the phenylene ring, affecting its chemical and physical properties.
1,4-Bis(diphenylamino)benzene: This compound has diphenylamino groups instead of dioctylamino groups, resulting in distinct electronic properties and uses.
The uniqueness of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine} lies in its combination of long alkyl chains and aromatic rings, which confer specific solubility, stability, and reactivity characteristics.
Propiedades
Número CAS |
104499-81-2 |
|---|---|
Fórmula molecular |
C94H156N6 |
Peso molecular |
1370.3 g/mol |
Nombre IUPAC |
4-N-[4-[4-(dioctylamino)-N-[4-(dioctylamino)phenyl]anilino]phenyl]-4-N-[4-(dioctylamino)phenyl]-1-N,1-N-dioctylbenzene-1,4-diamine |
InChI |
InChI=1S/C94H156N6/c1-9-17-25-33-41-49-77-95(78-50-42-34-26-18-10-2)85-57-65-89(66-58-85)99(90-67-59-86(60-68-90)96(79-51-43-35-27-19-11-3)80-52-44-36-28-20-12-4)93-73-75-94(76-74-93)100(91-69-61-87(62-70-91)97(81-53-45-37-29-21-13-5)82-54-46-38-30-22-14-6)92-71-63-88(64-72-92)98(83-55-47-39-31-23-15-7)84-56-48-40-32-24-16-8/h57-76H,9-56,77-84H2,1-8H3 |
Clave InChI |
HEHGQKHCYAGZMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCCCCCC)CCCCCCCC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CCCCCCCC)CCCCCCCC)C5=CC=C(C=C5)N(CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



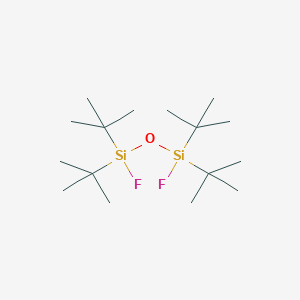
![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)


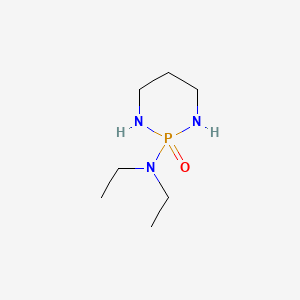


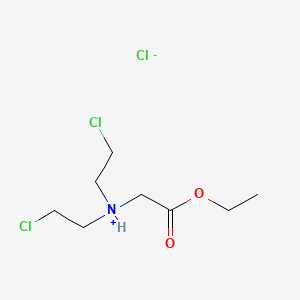
![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)
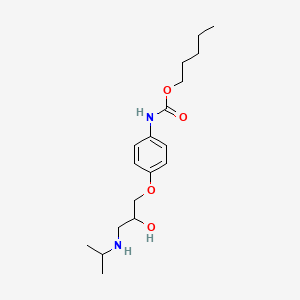
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
